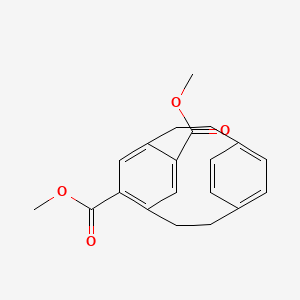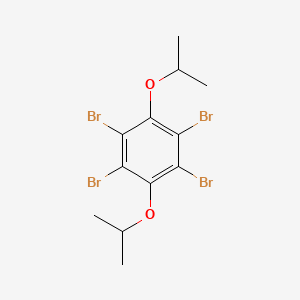
Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-5,15-dicarboxylic acid dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(8222(4,7))hexadeca-hexaene-5,15-dicarboxylic acid dimethyl ester is a complex organic compound with the molecular formula C20H20O4 This compound is characterized by its unique tricyclic structure, which includes multiple double bonds and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-5,15-dicarboxylic acid dimethyl ester typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by the introduction of ester groups through esterification reactions. Specific reagents and catalysts are used to facilitate these transformations, and the reaction conditions may include controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures to handle the chemicals involved.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-5,15-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the tricyclic structure.
Reduction: Reduction reactions can be used to modify the double bonds within the tricyclic structure.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could result in alkanes or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-5,15-dicarboxylic acid dimethyl ester has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of tricyclic systems and to develop new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Research into its biological activity could uncover therapeutic applications, particularly if the compound or its derivatives exhibit bioactivity.
Industry: The compound’s properties may be leveraged in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-5,15-dicarboxylic acid dimethyl ester exerts its effects depends on the specific application. In chemical reactions, its tricyclic structure and ester groups play a crucial role in determining its reactivity. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-5,12-dicarboxylic acid: Similar tricyclic structure with different ester positions.
Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-2-carboxylic acid: Another tricyclic compound with a single carboxylic acid group.
Tricyclo(9.2.2.1(4,8))hexadeca-hexaene-12-carboxylic acid: A related compound with a different tricyclic framework.
Uniqueness
Tricyclo(8222(4,7))hexadeca-hexaene-5,15-dicarboxylic acid dimethyl ester is unique due to its specific arrangement of double bonds and ester groups within the tricyclic structure
Propiedades
Número CAS |
54100-55-9 |
|---|---|
Fórmula molecular |
C20H20O4 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
dimethyl tricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene-5,15-dicarboxylate |
InChI |
InChI=1S/C20H20O4/c1-23-19(21)17-11-16-10-8-14-5-3-13(4-6-14)7-9-15(17)12-18(16)20(22)24-2/h3-6,11-12H,7-10H2,1-2H3 |
Clave InChI |
QHRRWOGJTZFTRE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1CCC3=CC=C(CC2)C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione](/img/structure/B11964389.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11964395.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964401.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964406.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11964413.png)
![2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11964430.png)
![Dibenzyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11964443.png)
![2-[(2-methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11964448.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11964452.png)

![3-(2-furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B11964474.png)
